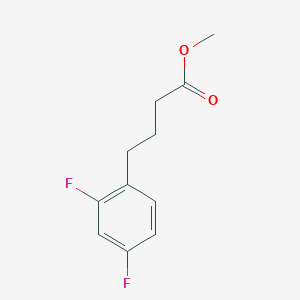

Methyl 4-(2,4-difluorophenyl)butanoate

Description

Contextualization within Organofluorine Chemistry and its Research Significance

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, holds a pivotal position in modern science, particularly in the development of pharmaceuticals and agrochemicals. wikipedia.org The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. alfa-chemistry.com Fluorine's high electronegativity and the strength of the C-F bond often lead to increased metabolic stability, enhanced membrane permeability, and improved binding affinity to target enzymes. taylorandfrancis.com

An estimated one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org The strategic placement of fluorine atoms, as seen in the 2,4-difluorophenyl moiety of Methyl 4-(2,4-difluorophenyl)butanoate, is a common tactic in medicinal chemistry. This "lightly substituted" approach, where one or two fluorine atoms are introduced into a key position of a molecule, can have profound pharmacological effects. stanford.edu The largest family of fluoro-pharmaceuticals consists of those containing an aryl-fluorine (Ar-F) bond, highlighting the importance of structures like the difluorophenyl group. alfa-chemistry.comacs.org

Importance of Butanoate Ester Scaffolds in Synthetic Methodologies

The butanoate ester portion of the molecule serves as a versatile chemical scaffold. Esters, in general, are fundamental functional groups in organic synthesis, often acting as key intermediates or protecting groups. nih.gov The butanoate (or butyrate) structure, specifically a four-carbon chain, is a common building block. wikipedia.org

Butanoate esters are typically synthesized through the esterification of a carboxylic acid (butanoic acid) with an alcohol. youtube.com For instance, the well-known pineapple flavoring, ethyl butanoate, is prepared from butanoic acid and ethanol. tsfx.edu.au This straightforward synthesis allows chemists to readily incorporate the butanoate unit into more complex molecules. In the context of Methyl 4-(2,4-difluorophenyl)butanoate, the methyl ester provides a reactive site for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols, enabling the creation of a diverse range of derivatives. The synthesis of various alkyl butyrates is a common practice in producing additives for the food industry. nih.gov

Overview of Academic Research Trajectories for Aryl-Substituted Butanoates

Research into aryl-substituted butanoates, a class to which Methyl 4-(2,4-difluorophenyl)butanoate belongs, is driven by the need for novel molecules with specific properties for various applications, including materials science and medicinal chemistry. The phenylbutanoate structure is explored for its potential biological activities and as a precursor in the synthesis of more complex chemical entities. For example, Methyl 4-phenylbutyrate (B1260699) is a known compound used as a flavoring and fragrance agent. nih.govparchem.com

Academic studies often focus on developing new synthetic routes to access these molecules. patsnap.com Research trends include the diversification of structures by modifying the aryl group, for instance, by introducing different substituents at various positions on the aromatic ring to fine-tune the electronic and steric properties of the molecule. bohrium.com The synthesis of related structures, such as 4,4,4-trifluoro ethyl butyrate (B1204436), as an intermediate for other fluorinated compounds, further demonstrates the research interest in this class of molecules. google.com

Scope and Objectives of the Comprehensive Research Outline

The objective of this article is to provide a focused and scientifically grounded overview of Methyl 4-(2,4-difluorophenyl)butanoate. By adhering strictly to the outlined sections, this text aims to:

Situate the compound within the broader, significant field of organofluorine chemistry.

Detail the synthetic utility and importance of its butanoate ester framework.

Summarize the general research directions for the wider class of aryl-substituted butanoates.

This structured approach ensures a thorough examination of the compound's relevance in contemporary chemical research based on its distinct structural components.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2,4-difluorophenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-15-11(14)4-2-3-8-5-6-9(12)7-10(8)13/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCGMXDYCWMABY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 4 2,4 Difluorophenyl Butanoate

Established Synthetic Routes to Methyl 4-(2,4-difluorophenyl)butanoate

Traditional synthetic methods provide reliable and well-documented pathways to Methyl 4-(2,4-difluorophenyl)butanoate. These approaches often involve the formation of the ester from its corresponding carboxylic acid or the assembly of the carbon skeleton through sequential reactions.

The most direct method for synthesizing Methyl 4-(2,4-difluorophenyl)butanoate is through the esterification of its corresponding carboxylic acid precursor, 4-(2,4-difluorophenyl)butanoic acid. Several standard laboratory procedures can be employed for this transformation.

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by the large excess of alcohol and sometimes by the removal of water. The mixture is typically heated under reflux for several hours. youtube.comgoogle.com

DCC/DMAP-Mediated Esterification (Steglich Esterification) : For substrates that may be sensitive to strong acidic conditions, coupling agents provide a milder alternative. Dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is added to accelerate the reaction. organic-chemistry.org This method is highly efficient and often proceeds at room temperature, suppressing the formation of side products. organic-chemistry.org The primary byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Table 1: Comparison of Common Esterification Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier | Carboxylic acid, Methanol (excess), H₂SO₄ (catalyst) | Reflux, 3-8 hours google.com | Low-cost reagents, simple procedure. | Requires harsh acidic conditions and high temperatures; not suitable for sensitive molecules. |

| Steglich | Carboxylic acid, Methanol, DCC, DMAP (catalyst) | Room temperature, 3 hours organic-chemistry.org | Mild conditions, high yields. organic-chemistry.org | DCC is a known allergen; removal of DCU byproduct is necessary. |

A common strategy involves a Friedel-Crafts acylation reaction. For instance, 1,3-difluorobenzene (B1663923) can be acylated with succinic anhydride (B1165640) using a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms 4-(2,4-difluorophenyl)-4-oxobutanoic acid. The next step is the reduction of the ketone functional group. A Clemmensen reduction (using amalgamated zinc and concentrated HCl) or a Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be used to convert the keto group to a methylene (B1212753) group, yielding 4-(2,4-difluorophenyl)butanoic acid. The final step is the esterification of the resulting carboxylic acid to Methyl 4-(2,4-difluorophenyl)butanoate as described in the previous section. Syntheses of structurally similar compounds have been achieved through analogous multi-step routes, such as the enantioselective Michael addition used to prepare (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org

Advanced Synthetic Strategies for Fluorinated Butanoate Esters

Modern synthetic chemistry seeks to develop more efficient, selective, and sustainable methods. Advanced strategies for preparing fluorinated esters like Methyl 4-(2,4-difluorophenyl)butanoate focus on achieving high enantioselectivity and utilizing novel activation methods.

Chemoenzymatic synthesis leverages the high selectivity of enzymes to produce enantiomerically pure compounds, which is crucial for the pharmaceutical industry. researchgate.net Enzymes such as lipases, proteases, and esterases are widely used for the kinetic resolution of racemic mixtures.

For a compound like Methyl 4-(2,4-difluorophenyl)butanoate, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of the racemic ester. For example, a lipase from Burkholderia cepacia (lipase PSIM) has been successfully used in the kinetic resolution of similar β-amino carboxylic esters. researchgate.net In this process, the racemic ester is treated with the enzyme in an aqueous buffer. The enzyme preferentially catalyzes the hydrolysis of one enantiomer to its corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the carboxylic acid and the enriched ester can then be separated. This approach provides access to both enantiomers of the target molecule. Various enzymes have been explored for the synthesis of different fluorinated compounds. researchgate.netnih.gov

Table 2: Enzymes in the Synthesis of Fluorinated Compounds

| Enzyme Class | Example | Application in Fluorinated Synthesis | Reference |

| Lipase | Burkholderia cepacia Lipase | Kinetic resolution of fluorinated β-amino esters via hydrolysis. | researchgate.net |

| Cytochrome P450 | P450 mutants | Selective fluorination of non-activated C-H bonds using fluorinating agents. | nih.gov |

| Aldolase | NahE | Synthesis of fluorinated β, γ-unsaturated-α-keto acids. | doi.org |

| Fluorinase | Fluorinase | Direct formation of C-F bonds, representing a highly effective method. | researchgate.net |

Organic electrosynthesis utilizes electricity as a "reagent" to drive chemical reactions, often under mild conditions and with reduced waste, aligning with the principles of green chemistry. ua.es Redox-mediated transformations can create carbon-carbon or carbon-heteroatom bonds that might be challenging to form using traditional methods.

A potential electrochemical route to a precursor of Methyl 4-(2,4-difluorophenyl)butanoate could involve a cross-dehydrogenative coupling (CDC) reaction. ua.es This would involve the anodic oxidation of 1,3-difluorobenzene and a suitable four-carbon chain partner to form the C-C bond directly. Another approach could be the electrochemical oxidation of a precursor molecule. For example, the oxidation of certain ketones in methanol can yield methyl carboxylates. researchgate.net While a specific electrochemical synthesis for Methyl 4-(2,4-difluorophenyl)butanoate is not widely reported, the principles of electrosynthesis offer a promising avenue for future development, particularly with the use of specialized fluorinated solvents that can enhance reactivity and selectivity. ua.es

Catalyst-mediated reactions offer efficient pathways to complex molecules. The Blaise reaction, for example, is a powerful tool for forming β-ketoesters from nitriles and α-haloesters, mediated by metallic zinc. wikipedia.orgsynarchive.com This reaction can be adapted to synthesize precursors for the target compound.

An analogous Blaise reaction could be employed by reacting 2,4-difluorophenylacetonitrile (B1294412) with a methyl α-haloacetate, such as methyl bromoacetate. The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) with activated zinc metal. jk-sci.comorganic-chemistry.org The organozinc intermediate formed from the bromoester attacks the nitrile, and subsequent hydrolysis yields methyl 4-(2,4-difluorophenyl)-3-oxobutanoate. wikipedia.org This β-ketoester is a direct precursor to the target molecule; the ketone at the C-3 position can be readily reduced to a methylene group through standard reduction methods like catalytic hydrogenation or Wolff-Kishner reduction. A similar Blaise reaction has been patented for the synthesis of ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate, demonstrating the viability of this approach for fluorinated aromatic compounds. google.com

Table 3: Key Components of a Blaise Reaction for Precursor Synthesis

| Component | Example | Role in Reaction | Reference |

| Nitrile | 2,4-Difluorophenylacetonitrile | Electrophile; provides the aryl and two carbons of the butanoate chain. | google.com |

| α-Haloester | Methyl Bromoacetate | Nucleophile precursor; provides the ester and two carbons of the chain. | wikipedia.orgsynarchive.com |

| Metal | Activated Zinc | Forms an organometallic intermediate with the α-haloester. | jk-sci.comorganic-chemistry.org |

| Solvent | Tetrahydrofuran (THF) | Solvates the reaction intermediates. | organic-chemistry.orggoogle.com |

| Workup | Dilute Acid (e.g., HCl) | Hydrolyzes the intermediate to form the final β-ketoester product. | wikipedia.orgjk-sci.com |

Functional Group Transformations and Derivatization Reactions of Methyl 4-(2,4-difluorophenyl)butanoate

The structure of Methyl 4-(2,4-difluorophenyl)butanoate offers two primary loci for chemical modification: the methyl ester moiety and the 2,4-difluorophenyl ring. These sites allow for a range of derivatization reactions, enabling the synthesis of a diverse array of new chemical entities.

Modifications at the Ester Moiety

The methyl ester group is amenable to several classical transformations, providing access to key derivatives such as carboxylic acids, alcohols, and amides.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(2,4-difluorophenyl)butanoic acid. This reaction is typically carried out under basic conditions, for instance, using lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (THF) and water. chemicalforums.comsciforum.net The resulting carboxylate salt is then acidified to yield the final carboxylic acid product. chemguide.co.uk This transformation is fundamental for subsequent reactions that require a carboxylic acid functional group, such as amide bond formation with various amines.

Reduction: The ester functionality can be reduced to a primary alcohol, yielding 4-(2,4-difluorophenyl)butan-1-ol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. lumenlearning.comharvard.edumasterorganicchemistry.com The reaction is generally conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran. This reduction provides a route to butanol derivatives, which can be further functionalized.

Amidation: Direct conversion of the methyl ester to an amide, 4-(2,4-difluorophenyl)butanamide, can be achieved by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction can be facilitated by heating or through catalysis. chemicalbook.com More advanced, nickel-catalyzed methods have also been developed for the amidation of methyl esters, offering a direct and efficient route to a wide variety of amides under neutral conditions. chemicalbook.com

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | 1. LiOH, THF/H₂O2. H⁺ | 4-(2,4-difluorophenyl)butanoic acid |

| Reduction | LiAlH₄, THF or Et₂O | 4-(2,4-difluorophenyl)butan-1-ol |

| Amidation | Amine (e.g., NH₃), Heat or Ni-catalyst | 4-(2,4-difluorophenyl)butanamide |

Transformations of the Aromatic Ring System

The 2,4-difluorophenyl ring presents opportunities for both electrophilic and nucleophilic substitution reactions, allowing for the introduction of additional functional groups onto the aromatic core.

Electrophilic Aromatic Substitution: The fluorine atoms on the benzene (B151609) ring are deactivating, yet ortho-, para-directing for electrophilic aromatic substitution reactions. pbworks.com This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the fluorine atoms, which correspond to the 5- and 3-positions of the 2,4-difluorophenyl group.

Nitration: Introduction of a nitro group can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). pbworks.comedubirdie.comsavitapall.comsigmaaldrich.com The reaction with a related compound, bromobenzene, which is also an ortho-, para-director, yields a mixture of ortho- and para-isomers. edubirdie.comsavitapall.com

Halogenation: Bromination, for example, can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). nbinno.comgoogle.com For 1,3-difluorobenzene, bromination can be achieved using bromine and iron powder. google.comguidechem.com

Friedel-Crafts Acylation: This reaction allows for the introduction of an acyl group using an acyl chloride or anhydride with a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgaklectures.com The reaction is generally regioselective, although the deactivating nature of the fluorine atoms can make the reaction challenging.

| Reaction | Reagents and Conditions | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Methyl 4-(2,4-difluoro-5-nitrophenyl)butanoate |

| Bromination | Br₂, FeBr₃ | Methyl 4-(5-bromo-2,4-difluorophenyl)butanoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 4-(5-acyl-2,4-difluorophenyl)butanoate |

Nucleophilic Aromatic Substitution: The presence of two electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by these groups. This allows for the displacement of a fluorine atom by a nucleophile.

Substitution with Amines: The fluorine atoms can be displaced by amines, a reaction that is central to the synthesis of various pharmacologically active compounds. For instance, in the synthesis of sitagliptin, a key intermediate, 3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, is formed through processes that involve the manipulation of a substituted phenyl ring. researchgate.netnih.govresearchgate.net While the starting material is different, the principles of nucleophilic substitution by amines on polyfluorinated rings are relevant. nih.gov

Substitution with Alkoxides: Alkoxides, such as sodium methoxide (B1231860) (NaOCH₃), can also displace a fluorine atom to form an ether linkage. These reactions are often catalyzed by copper salts. tue.nl

The specific outcomes of these reactions, including yield and regioselectivity, are highly dependent on the reaction conditions and the nature of the substrates and reagents involved.

Mechanistic Investigations and Reaction Dynamics of Methyl 4 2,4 Difluorophenyl Butanoate Synthesis

Elucidation of Reaction Mechanisms in C-C Bond Formation

The formation of the key carbon-carbon bond in the synthesis of Methyl 4-(2,4-difluorophenyl)butanoate can be achieved through several synthetic strategies. A highly plausible and widely utilized method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an organoboron species with an organohalide. For the synthesis of the target molecule, this would involve reacting a 2,4-difluorophenyl halide with a suitable butanoate derivative containing a boronic acid or ester.

The generally accepted catalytic cycle for the Suzuki-Miyaura

Computational and Theoretical Chemical Studies of Methyl 4 2,4 Difluorophenyl Butanoate

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a mathematical framework to describe the electronic structure and energy of molecules. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical approaches, each with its own balance of accuracy and computational cost.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) has become one of the most popular methods for calculating the electronic structure of molecules due to its favorable combination of accuracy and computational efficiency. mdpi.comrsc.org Instead of solving the complex many-electron wavefunction, DFT focuses on the electron density, a simpler three-dimensional quantity. mdpi.com The central concept is that the ground-state energy of a molecule is a unique functional of its electron density.

For Methyl 4-(2,4-difluorophenyl)butanoate, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine a variety of properties. researchgate.netnih.gov These include optimizing the molecular geometry to find the most stable conformation, calculating vibrational frequencies for comparison with experimental infrared and Raman spectra, and determining thermodynamic properties such as enthalpy and Gibbs free energy. niscpr.res.in DFT is also instrumental in calculating the electronic properties that are discussed in subsequent sections, such as molecular orbital energies and the molecular electrostatic potential. researchgate.netnih.gov The choice of basis set, which describes the atomic orbitals, is crucial for the accuracy of DFT calculations. nih.gov

Ab Initio and Semi-Empirical Methodologies in Theoretical Studies

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data for parametrization. nih.govscribd.comlibretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) fall under this category. While ab initio methods can achieve very high accuracy, especially when electron correlation is included, they are computationally very demanding and are often limited to smaller molecular systems. libretexts.orgresearchgate.net For a molecule of the size of Methyl 4-(2,4-difluorophenyl)butanoate, high-level ab initio calculations would be computationally expensive but could serve as a benchmark for more approximate methods.

Semi-empirical methods, on the other hand, simplify the complex equations of quantum mechanics by making certain approximations and using parameters derived from experimental data. scribd.comlibretexts.orgresearchgate.net This approach significantly reduces the computational cost, allowing for the study of much larger molecules. researchgate.net While less accurate than DFT or ab initio methods, semi-empirical calculations can still provide valuable qualitative insights into the electronic structure and reactivity of Methyl 4-(2,4-difluorophenyl)butanoate, particularly for initial explorations or when studying very large systems. scribd.com

Molecular Electronic Structure and Bonding Analysis

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. Several theoretical tools are used to analyze the molecular electronic structure and bonding of Methyl 4-(2,4-difluorophenyl)butanoate, providing a detailed picture of its reactivity and internal stability.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Interactions

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that simplifies the prediction of reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

For Methyl 4-(2,4-difluorophenyl)butanoate, the HOMO is expected to be located primarily on the difluorophenyl ring and the oxygen atoms of the ester group, which are the most electron-rich regions. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring, representing the most electrophilic sites. The HOMO-LUMO gap can be calculated using DFT, and this value provides insight into the molecule's electronic transitions and its susceptibility to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -7.15 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.98 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 6.17 | Indicates chemical stability and reactivity |

| Ionization Potential (I) | 7.15 | Approximated as -EHOMO |

| Electron Affinity (A) | 0.98 | Approximated as -ELUMO |

| Global Hardness (η) | 3.085 | Measure of resistance to charge transfer |

| Global Softness (S) | 0.324 | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | 4.065 | Tendency to attract electrons |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. niscpr.res.inperiodicodimineralogia.it This method allows for the investigation of intramolecular interactions, such as charge transfer and hyperconjugation. Hyperconjugation involves the stabilizing interaction between a filled (donor) orbital and a nearby empty (acceptor) orbital. The strength of these interactions can be quantified by second-order perturbation theory. periodicodimineralogia.it

In Methyl 4-(2,4-difluorophenyl)butanoate, NBO analysis can reveal the delocalization of electron density from the lone pairs of the fluorine and oxygen atoms to antibonding orbitals within the molecule. niscpr.res.in For instance, the interaction between the lone pair of an oxygen atom in the ester group and the antibonding orbital of the adjacent carbon-oxygen double bond (n → π*) is a significant hyperconjugative interaction that contributes to the stability of the ester functionality. Similarly, interactions involving the difluorophenyl ring can be analyzed to understand the electronic effects of the fluorine substituents.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) O(carbonyl) | π(C=O) | 45.8 | n → π |

| LP(1) O(methoxy) | π(C=O) | 28.3 | n → π |

| π(CAr-CAr) | π(CAr-CAr) | 19.5 | π → π |

| LP(3) F(C2) | σ(C1-C2) | 3.1 | n → σ |

| σ(Caliphatic-H) | σ(CAr-Caliphatic) | 2.5 | σ → σ |

Molecular Electrostatic Potential (MESP) Surfaces for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) is a property that describes the electrostatic interaction energy between a molecule and a positive point charge at any given point in space. nih.gov It is a valuable tool for predicting the reactive behavior of a molecule, particularly for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MESP is typically visualized by mapping its values onto the electron density surface of the molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. psu.edu

For Methyl 4-(2,4-difluorophenyl)butanoate, the MESP surface would show the most negative potential around the oxygen atoms of the carbonyl group, indicating these as the primary sites for electrophilic attack. The fluorine atoms, due to their high electronegativity, will also create regions of negative potential. Conversely, the hydrogen atoms of the methyl group and the aliphatic chain, as well as the area around the carbonyl carbon, are expected to exhibit positive potential, making them susceptible to nucleophilic interactions.

| Atom/Region | MESP Value (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen | -55.2 | Strongly electrophilic site |

| Methoxy (B1213986) Oxygen | -42.7 | Electrophilic site |

| Fluorine at C2 | -25.1 | Moderately electrophilic site |

| Fluorine at C4 | -23.9 | Moderately electrophilic site |

| Hydrogen atoms of methyl group | +15.8 | Nucleophilic site |

| Carbonyl Carbon | +38.5 | Strongly nucleophilic site |

Based on a thorough review of available scientific literature, it is not possible to generate an article on the computational and theoretical chemical studies of Methyl 4-(2,4-difluorophenyl)butanoate that adheres to the specified detailed outline.

The search for peer-reviewed research and computational data specific to this compound did not yield any studies that would provide the necessary information for the requested sections. There is a significant lack of published data concerning its noncovalent interactions, conformational analysis, molecular dynamics simulations, or theoretically predicted properties.

Therefore, the following sections, as requested in the outline, cannot be populated with scientifically accurate and specific findings:

Prediction of Advanced Material-Relevant Properties

Non-Linear Optical (NLO) Properties Theoretical Prediction

Generating content for these sections without specific research would require speculation or the use of data from unrelated compounds, which would violate the instructions to focus solely on Methyl 4-(2,4-difluorophenyl)butanoate and maintain scientific accuracy. To provide the requested article, original computational research on this molecule would need to be conducted and published.

Spectroscopic Characterization Methodologies for Methyl 4 2,4 Difluorophenyl Butanoate and Its Derivatives

Vibrational Spectroscopy Techniques in Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy Principles

Fourier Transform Infrared (FT-IR) spectroscopy operates on the principle that molecules absorb specific frequencies of infrared radiation that correspond to their vibrational and rotational energy levels. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending. The absorption of this radiation is quantized, meaning that only specific frequencies are absorbed, leading to a unique spectrum for each molecule.

The FT-IR spectrum is typically represented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands in the spectrum can be correlated to specific functional groups present in the molecule. For Methyl 4-(2,4-difluorophenyl)butanoate, key functional groups and their expected absorption regions are:

C=O (Ester Carbonyl) Stretching: A strong absorption band is expected in the region of 1735-1750 cm⁻¹. This is a highly characteristic peak for the ester functional group.

C-O (Ester) Stretching: An absorption band in the range of 1180-1200 cm⁻¹ is anticipated, corresponding to the stretching vibration of the C-O single bond of the ester.

C-F (Aryl Fluoride) Stretching: Strong absorptions due to the C-F stretching vibrations on the aromatic ring are expected in the 1100-1400 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring typically appear as multiple bands in the 1450-1600 cm⁻¹ range.

C-H Stretching: Absorptions from the C-H stretching of the alkyl chain and the aromatic ring are expected around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

The right-hand portion of the FT-IR spectrum, from approximately 400 to 1500 cm⁻¹, is known as the fingerprint region. This area contains a complex pattern of overlapping vibrations that is unique to each molecule and serves as a molecular "fingerprint" for identification. docbrown.info

Fourier Transform Raman (FT-Raman) Spectroscopy Principles

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary vibrational spectroscopy technique to FT-IR. It is based on the inelastic scattering of monochromatic light, usually from a laser. When the laser light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering) at the same frequency as the incident light. However, a small fraction of the light is scattered inelastically (Raman scattering) at a different frequency. The energy difference between the incident and scattered light corresponds to the vibrational energy levels of the molecule.

While FT-IR is sensitive to polar functional groups with a large change in dipole moment during vibration, Raman spectroscopy is more sensitive to non-polar or symmetric functional groups. Therefore, FT-Raman can provide valuable information that may be weak or absent in the FT-IR spectrum. For Methyl 4-(2,4-difluorophenyl)butanoate, FT-Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone. The nitrile group (C≡N), if present in a derivative, would also show a strong and characteristic Raman band. chemsrc.comlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation can cause transitions between these spin states, and the frequency at which this occurs is dependent on the chemical environment of the nucleus.

For Methyl 4-(2,4-difluorophenyl)butanoate, both ¹H and ¹³C NMR would be used for a complete structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their relative numbers (through integration), and their connectivity (through spin-spin coupling). The expected chemical shifts (δ) for the protons in Methyl 4-(2,4-difluorophenyl)butanoate are:

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.8 - 7.3 | Multiplet |

| Methoxy (B1213986) Protons (-OCH₃) | ~3.7 | Singlet |

| Methylene (B1212753) Protons (-CH₂-Ar) | 2.6 - 2.8 | Triplet |

| Methylene Protons (-CH₂-CH₂-Ar) | 1.9 - 2.1 | Multiplet |

| Methylene Protons (-CH₂-COO) | 2.3 - 2.5 | Triplet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in a molecule. The expected chemical shifts for the carbons in Methyl 4-(2,4-difluorophenyl)butanoate are influenced by the electronegativity of adjacent atoms, with carbonyl and aromatic carbons appearing at lower fields. nih.govnih.gov

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 170 - 175 |

| Aromatic Carbons (C-F) | 155 - 165 (with C-F coupling) |

| Aromatic Carbons | 110 - 135 |

| Methoxy Carbon (-OCH₃) | 50 - 55 |

| Methylene Carbons (-CH₂-) | 20 - 40 |

Mass Spectrometry Approaches for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. In a mass spectrometer, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For Methyl 4-(2,4-difluorophenyl)butanoate, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight. Electron ionization (EI) is a common ionization method that often leads to extensive fragmentation of the molecule. The analysis of these fragment ions provides valuable clues about the molecule's structure.

Predicted Fragmentation Pattern: The fragmentation of Methyl 4-(2,4-difluorophenyl)butanoate would likely proceed through several key pathways:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group could result in the loss of the methoxy group (-OCH₃, m/z 31) or the butanoate chain.

McLafferty Rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta carbon-carbon bond.

Cleavage of the Butyl Chain: Fragmentation of the alkyl chain can occur, leading to a series of peaks separated by 14 mass units (CH₂).

Loss of the Phenyl Group: Cleavage of the bond connecting the phenyl ring to the butyl chain.

The stability of the resulting carbocations and radical species influences the relative abundance of the fragment ions observed in the mass spectrum. sigmaaldrich.comnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy Theoretical Interpretations of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule.

For Methyl 4-(2,4-difluorophenyl)butanoate, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the 2,4-difluorophenyl group. The presence of the aromatic ring gives rise to characteristic absorption bands. The expected transitions are:

π → π* transitions: These are high-energy transitions that occur in the aromatic ring and the carbonyl group. They are typically observed in the UV region, often below 280 nm.

n → π* transitions: These are lower energy transitions involving the non-bonding electrons on the oxygen atoms of the ester group. These transitions are generally weaker in intensity and may be observed as a shoulder on the more intense π → π* bands.

The solvent used to record the spectrum can influence the position and intensity of the absorption bands.

Chromatographic Techniques for Purity Assessment and Separation of Analogs

Chromatography is a set of laboratory techniques for the separation of mixtures. It is widely used to assess the purity of a compound and to separate it from its analogs or impurities.

Gas Chromatography (GC): Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like Methyl 4-(2,4-difluorophenyl)butanoate. In GC, the sample is vaporized and injected into a column. An inert gas (the mobile phase) carries the sample through the column, which contains a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. The time it takes for a compound to travel through the column is its retention time, which is a characteristic property under a given set of conditions. GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination for both separation and identification. nist.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is suitable for a wide range of compounds, including those that are not volatile enough for GC. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the interactions of the analytes with the stationary and mobile phases. For a moderately polar compound like Methyl 4-(2,4-difluorophenyl)butanoate, reversed-phase HPLC would be a common choice. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity of the compound can be determined by the presence of a single major peak in the chromatogram.

Rational Design and Synthesis of Analogues and Derivatives of Methyl 4 2,4 Difluorophenyl Butanoate

Principles of Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. The core principle of SAR is that the biological activity of a chemical compound is directly related to its three-dimensional structure. By systematically modifying the chemical structure of a lead compound, such as Methyl 4-(2,4-difluorophenyl)butanoate, and observing the corresponding changes in biological activity, researchers can identify key structural features, or pharmacophores, responsible for its effects.

At the molecular level, SAR involves understanding how specific functional groups and structural motifs of a molecule interact with a biological target, such as a receptor or enzyme. These interactions can include hydrogen bonding, hydrophobic interactions, electrostatic interactions, and van der Waals forces. For butanoate esters, key areas for modification and SAR exploration include the aromatic ring, the aliphatic chain, and the ester group itself.

The introduction of fluorine atoms, as seen in the 2,4-difluorophenyl group of the title compound, is a common strategy in drug design. Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govnih.gov For instance, fluorine substitution can influence the pKa of nearby functional groups and introduce favorable interactions with the biological target. nih.gov The detrimental effect on binding affinity has also been observed in some cases, highlighting the nuanced role of fluorine in SAR. nih.gov

A hypothetical SAR study on Methyl 4-(2,4-difluorophenyl)butanoate might involve synthesizing analogues with variations in the substitution pattern of the phenyl ring, the length of the butanoate chain, or the nature of the ester group. The biological activities of these analogues would then be compared to the parent compound to build a comprehensive SAR model. Such studies are crucial for optimizing lead compounds into viable drug candidates.

Design Strategies for Substituted Butanoate Esters with Varied Aromatic and Aliphatic Moieties

The design of novel substituted butanoate esters involves strategic modifications to both the aromatic and aliphatic portions of the molecule to explore and optimize biological activity. These strategies are guided by SAR data and computational modeling.

Aromatic Moiety Modifications: The 2,4-difluorophenyl group of Methyl 4-(2,4-difluorophenyl)butanoate is a prime target for modification. Design strategies include:

Varying Fluorine Substitution: Moving the fluorine atoms to other positions on the phenyl ring (e.g., 3,5-difluoro, 2,5-difluoro) or replacing them with other halogens (Cl, Br) or electron-withdrawing/donating groups can probe the importance of the substitution pattern for activity.

Introducing Other Substituents: Adding alkyl, alkoxy, nitro, or amino groups to the phenyl ring can alter the steric and electronic properties of the molecule, potentially leading to improved interactions with a biological target.

Replacing the Phenyl Ring: The phenyl ring can be replaced with other aromatic systems, such as naphthyl, pyridyl, or thiophenyl groups, to explore different binding modes and physicochemical properties.

Aliphatic Moiety Modifications: The butanoate chain also offers several avenues for modification:

Chain Length Variation: Synthesizing analogues with shorter (propanoate) or longer (pentanoate, hexanoate) aliphatic chains can determine the optimal distance between the aromatic ring and the ester group for biological activity.

Introduction of Unsaturation: Introducing double or triple bonds into the aliphatic chain can create more rigid analogues, which can provide insights into the required conformation for activity.

Branching: Adding alkyl groups to the butanoate chain can increase lipophilicity and introduce steric bulk, which may enhance selectivity for a particular biological target.

The following table illustrates potential design strategies for analogues of Methyl 4-(2,4-difluorophenyl)butanoate:

| Modification Area | Strategy | Example Analogue | Rationale |

| Aromatic Ring | Varying Halogen Substitution | Methyl 4-(4-chlorophenyl)butanoate | Evaluate the effect of a different halogen on activity. |

| Aromatic Ring | Introducing Electron-Donating Group | Methyl 4-(4-methoxyphenyl)butanoate | Assess the impact of increased electron density on the aromatic ring. |

| Aliphatic Chain | Altering Chain Length | Methyl 5-(2,4-difluorophenyl)pentanoate | Determine the optimal spacer length for biological activity. |

| Aliphatic Chain | Introducing Rigidity | Methyl 4-(2,4-difluorophenyl)but-2-enoate | Restrict conformational flexibility to identify the active conformation. |

| Ester Group | Modifying the Alcohol Moiety | Ethyl 4-(2,4-difluorophenyl)butanoate | Investigate the influence of the ester group size on activity and metabolism. |

Exploration of Synthetic Diversity and Scope of Substituent Effects

The synthesis of a diverse library of Methyl 4-(2,4-difluorophenyl)butanoate analogues is essential for a thorough exploration of SAR. The synthetic routes employed must be versatile enough to accommodate a wide range of substituents on both the aromatic and aliphatic moieties.

A common synthetic approach to 4-arylbutanoate esters involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640), followed by reduction of the resulting keto acid and subsequent esterification. For example, the synthesis of Methyl 4-(2,4-difluorophenyl)butanoate could potentially start from the reaction of 1,3-difluorobenzene (B1663923) with succinic anhydride.

The scope of substituents that can be introduced is broad, but their effects can be complex. For instance, the electronic nature of substituents on the aromatic ring can significantly influence the reactivity of the molecule and its interaction with biological targets. Electron-withdrawing groups, like the fluorine atoms in the parent compound, can increase the acidity of benzylic protons and affect metabolic pathways. nih.gov Conversely, electron-donating groups can enhance the electron density of the aromatic ring, which may be favorable for certain binding interactions.

The steric properties of substituents also play a crucial role. Bulky groups can create steric hindrance, which may either prevent binding to the target or, in some cases, enhance selectivity by preventing binding to off-target sites. The position of the substituent is equally important, as steric clashes can occur at specific points in a binding pocket.

The following table summarizes the potential effects of different substituents on the properties of butanoate esters:

| Substituent Type | Example | Potential Effects on Molecular Properties |

| Electron-Withdrawing (Aromatic) | -NO₂, -CF₃ | Increased acidity of C-H bonds, altered metabolic stability, potential for specific hydrogen bonding. |

| Electron-Donating (Aromatic) | -OCH₃, -NH₂ | Increased electron density of the aromatic ring, potential for hydrogen bonding, altered lipophilicity. |

| Halogens (Aromatic) | -Cl, -Br | Altered lipophilicity and electronic properties, potential for halogen bonding. nih.gov |

| Alkyl Chains (Aliphatic) | -CH₃, -C₂H₅ | Increased lipophilicity, potential for steric interactions. |

Stereoisomerism and Enantiomeric Purity in Related Butanoate Systems

Stereoisomerism is a critical consideration in the design and synthesis of butanoate derivatives, as different stereoisomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. If a substituent is introduced into the butanoate chain of Methyl 4-(2,4-difluorophenyl)butanoate, a chiral center can be created, leading to the existence of enantiomers.

For example, the introduction of a hydroxyl or methyl group at the 2- or 3-position of the butanoate chain would result in a chiral molecule. It is well-established in medicinal chemistry that the biological activity often resides in only one of the enantiomers (the eutomer), while the other (the distomer) may be inactive or even contribute to undesirable side effects.

Therefore, the stereoselective synthesis of a single enantiomer is often a key objective. Methods for achieving this include the use of chiral starting materials, chiral catalysts, or enzymatic resolutions. For instance, the stereoselective synthesis of (Z)-methyl 3-perfluoroalkyl-4-substituted-phenylbutenoates has been investigated, highlighting methods to control the geometry around a double bond. rsc.org Enzymatic hydrolysis is another powerful technique for resolving racemic mixtures of arylcarboxylic acid esters, often providing high enantiomeric excess. mdpi.com

The determination of enantiomeric purity is crucial and is typically achieved using chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. mdpi.comnih.gov This analytical technique can separate and quantify the individual enantiomers in a mixture.

The importance of enantiomeric purity is underscored by the fact that regulatory agencies often require the development of single-enantiomer drugs unless it can be demonstrated that the racemic mixture is safe and effective.

The following table outlines key aspects of stereoisomerism in substituted butanoate systems:

| Concept | Description | Relevance to Butanoate Derivatives |

| Chirality | A molecule that is non-superimposable on its mirror image. | Introduction of substituents on the butanoate chain can create chiral centers. |

| Enantiomers | A pair of non-superimposable mirror-image stereoisomers. | Can exhibit different biological activities and metabolic fates. |

| Diastereomers | Stereoisomers that are not mirror images of each other. | Occur when a molecule has multiple chiral centers. They have different physical and chemical properties. |

| Enantiomeric Purity | The measure of the excess of one enantiomer in a mixture. | Crucial for ensuring the desired therapeutic effect and minimizing potential side effects. |

| Stereoselective Synthesis | A chemical reaction that preferentially results in one stereoisomer over another. | A key goal in the synthesis of chiral drug candidates. rsc.org |

| Chiral Resolution | The separation of a racemic mixture into its individual enantiomers. | Can be achieved through various methods, including crystallization with a chiral resolving agent or enzymatic resolution. mdpi.commdpi.com |

Applications of Methyl 4 2,4 Difluorophenyl Butanoate in Chemical Research and Advanced Materials Science

Role as Key Synthetic Intermediates and Building Blocks in Multi-Component Reactions

There is no specific information in the public domain detailing the use of Methyl 4-(2,4-difluorophenyl)butanoate as a key intermediate or building block in multi-component reactions.

Contributions to the Development of Novel Organic Synthesis Methodologies

No documented instances were found of Methyl 4-(2,4-difluorophenyl)butanoate contributing to the development of new organic synthesis methodologies.

Integration into the Design of Functional Materials (e.g., Optoelectronic Materials)

Information regarding the integration of Methyl 4-(2,4-difluorophenyl)butanoate into the design of functional materials, such as optoelectronic materials, is not available in published literature.

Precursor Chemistry for Diverse Chemical Entities in Exploratory Research

While the structure of Methyl 4-(2,4-difluorophenyl)butanoate suggests its potential as a precursor, for instance, to introduce the 4-(2,4-difluorophenyl)butyl moiety into larger molecules, no specific examples of its use in exploratory research for the synthesis of diverse chemical entities have been documented in accessible scientific literature.

Given the lack of specific research data, a detailed analysis of the applications of Methyl 4-(2,4-difluorophenyl)butanoate cannot be provided at this time. Further research and publication in the field are required to elucidate its potential roles in chemical research and advanced materials science.

Future Research Directions and Emerging Challenges in Methyl 4 2,4 Difluorophenyl Butanoate Chemistry

Emerging Methodologies in Organofluorine and Butanoate Synthesis

The synthesis of complex organofluorine compounds and butanoate derivatives is continually evolving, with a focus on improving efficiency, selectivity, and safety. numberanalytics.com The incorporation of fluorine atoms or fluorinated groups into organic molecules is a key strategy for creating new materials and pharmaceuticals. cas.cn

Recent progress has been made in developing novel fluorinating reagents that are safer and more effective than traditional ones. chinesechemsoc.org For instance, the development of electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) and its derivatives has been a significant breakthrough. chinesechemsoc.org Furthermore, innovative approaches such as electrochemical fluorination (ECF) are being explored to introduce fluorine atoms under milder conditions, which could offer a more sustainable route to fluorinated products. bioengineer.org

In the realm of butanoate synthesis, metabolic engineering and biocatalysis are emerging as powerful tools. For example, engineered strains of Clostridium tyrobutyricum have been developed to produce n-butanol and butyrate (B1204436) at high yields and titers from various substrates, including glucose and xylose. nih.gov These biological systems offer a renewable and potentially more sustainable alternative to traditional chemical synthesis routes for the butanoate backbone. Advances in gene knockout and overexpression have led to strains capable of producing over 20 g/L of n-butanol. nih.gov

Future research will likely focus on the convergence of these fields, applying novel fluorination techniques to biologically derived butanoate precursors. The development of chemoenzymatic strategies that combine the selectivity of enzymes with the reactivity of modern fluorinating reagents is a particularly promising avenue.

| Method | Description | Key Advantages | Emerging Trends |

| Catalytic Fluorination | Use of transition metal catalysts to facilitate the introduction of fluorine. numberanalytics.comcas.cn | High selectivity, reduced reagent usage, milder reaction conditions. | Development of earth-abundant metal catalysts, C-H activation strategies. cas.cn |

| Electrochemical Fluorination (ECF) | Utilizes an electric current to drive the fluorination reaction. numberanalytics.combioengineer.org | Avoids harsh chemical oxidants, can be performed at room temperature. | Use of novel electrolyte systems, application in flow chemistry setups. numberanalytics.combioengineer.org |

| Flow Chemistry | Reactions are performed in a continuous stream rather than a batch. numberanalytics.com | Enhanced safety, better temperature control, easier scale-up. | Integration with in-line purification and analysis, microreactor technology. |

| Biocatalytic Butanoate Synthesis | Use of engineered microorganisms or enzymes to produce butanoates. nih.govsciepublish.com | Utilizes renewable feedstocks, high stereoselectivity. | Metabolic engineering for novel butanoate derivatives, cell-free systems. |

Advancements in Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into the structure, properties, and reactivity of molecules. For fluorinated compounds like Methyl 4-(2,4-difluorophenyl)butanoate, computational methods are particularly valuable for understanding the complex electronic effects of fluorine substitution. emerginginvestigators.org

Density Functional Theory (DFT) is a widely used method for predicting a range of properties, including NMR chemical shifts, with increasing accuracy. researchgate.net Recent studies have focused on developing and validating DFT-based procedures that offer a good balance between computational cost and accuracy for predicting ¹⁹F NMR chemical shifts, which is crucial for characterizing reaction intermediates and products. researchgate.net Machine learning and neural networks are also emerging as powerful tools, capable of predicting molecular properties with high accuracy after being trained on data from high-level quantum chemical calculations. mit.edu These models can predict not only ground-state properties but also information about excited states and vibrational spectra. mit.edu

For complex systems, quantum mechanics/molecular mechanics (QM/MM) methods are being employed to study interactions with biological targets, integrating the accuracy of quantum mechanics for the ligand with the efficiency of molecular mechanics for the protein. researchgate.net These predictive models are crucial for designing new fluorinated molecules with desired biological activities and for understanding their metabolic stability. emerginginvestigators.org

| Computational Method | Application in Fluorine Chemistry | Recent Advancements |

| Density Functional Theory (DFT) | Prediction of NMR spectra, reaction energies, and electronic properties. researchgate.net | Development of new functionals with improved accuracy for fluorinated systems. |

| Ab initio Methods (e.g., G3MP2) | Calculation of thermochemical data such as heats of formation and ionization energies. pittcon.org | Application to larger and more complex fluorinated molecules. pittcon.org |

| Machine Learning / Neural Networks | High-throughput screening and prediction of molecular properties. mit.edu | Use of equivariant graph neural networks, training on smaller, high-quality datasets. mit.edu |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling interactions of fluorinated ligands with biological macromolecules. researchgate.net | Integration into drug discovery workflows for predicting binding affinities. researchgate.net |

Application of Green Chemistry Principles in the Synthesis of Fluorinated Compounds

The chemical industry is increasingly focusing on sustainable practices, and the synthesis of fluorinated compounds is no exception. numberanalytics.com Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. dovepress.comtandfonline.comtandfonline.com

A major focus in green fluorine chemistry is the development of new fluorinating agents that are less toxic and derived from more sustainable sources. numberanalytics.com For example, recent research has shown the ability to create fluorinating reagents from common fluoride (B91410) salts like potassium fluoride, avoiding more hazardous traditional reagents. bioengineer.org This approach not only enhances safety but also improves atom economy. dovepress.com Researchers are also exploring the use of greener solvents and catalytic methods to replace stoichiometric reagents, thereby reducing waste. numberanalytics.com

Electrochemical synthesis is another key area of green chemistry, offering an energy-efficient alternative to traditional chemical routes. numberanalytics.com The Simons process, an early example of electrofluorination, has been foundational, but modern research seeks to improve its selectivity and reduce its environmental footprint. dovepress.com The development of processes that generate non-toxic byproducts, such as sodium chloride and potassium chloride, represents a significant step towards more sustainable industrial production of fluorinated compounds. sciencedaily.com

| Green Chemistry Principle | Application in Fluorinated Synthesis | Example |

| Safer Reagents | Replacing hazardous fluorinating agents like HF and SbF₃. dovepress.com | Synthesis of quaternary ammonium-based fluorinating reagents from KF. bioengineer.org |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Catalytic C-H fluorination, which avoids the need for pre-functionalized substrates. cas.cn |

| Use of Renewable Feedstocks | Utilizing biomass-derived starting materials. | Biosynthesis of butanoate precursors using engineered microbes. nih.gov |

| Energy Efficiency | Employing methods that require less energy, such as catalysis and electrochemistry. numberanalytics.com | Electrochemical fluorination under mild conditions. bioengineer.org |

| Waste Prevention | Designing synthetic routes that produce minimal and non-toxic byproducts. | Reactions where the only byproducts are simple salts like NaCl. sciencedaily.com |

Development of Novel Analytical Techniques for Complex Fluorinated Chemical Systems

As more complex fluorinated compounds are synthesized, the need for advanced analytical techniques for their detection, identification, and quantification becomes more critical. The unique properties of the carbon-fluorine bond can present challenges for traditional analytical methods.

For the separation and identification of individual compounds, hyphenated techniques are essential. The coupling of high-performance liquid chromatography (HPLC) with inductively coupled plasma mass spectrometry (ICP-MS/MS) is a powerful tool for the non-targeted analysis of fluorinated compounds. researchgate.net This approach allows for the detection of all fluorinated compounds that elute from the chromatography column, regardless of whether they can be ionized by conventional mass spectrometry sources. researchgate.net This is particularly useful for identifying novel and emerging fluorinated pollutants.

| Analytical Technique | Principle | Application for Fluorinated Compounds |

| HR-CS GF MAS | Measures the molecular absorption of diatomic molecules (e.g., GaF) formed in a graphite (B72142) furnace. spectroscopyonline.com | Quantification of total organic fluorine (TOF) in water and other matrices. analytik-jena.com |

| HPLC-ICP-MS/MS | Separates compounds by HPLC and detects fluorine-containing species with an element-specific ICP-MS detector. researchgate.net | Non-targeted screening and identification of novel fluorinated compounds. researchgate.net |

| ¹⁹F NMR Spectroscopy | Exploits the magnetic properties of the ¹⁹F nucleus to provide detailed structural information. | Characterization of fluorinated molecules, aided by computational prediction of chemical shifts. researchgate.net |

| LC-ESI-MS | Liquid chromatography coupled with electrospray ionization mass spectrometry. | Targeted analysis and quantification of known fluorinated compounds. acs.org |

Q & A

Q. What are the common synthetic routes for Methyl 4-(2,4-difluorophenyl)butanoate, and what reaction conditions yield optimal purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For example:

- Route 1 : Reacting 2,4-difluorophenyl precursors with methyl butanoate derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .

- Route 2 : Catalytic coupling using palladium complexes under inert atmospheres for halogenated aryl intermediates .

- Optimization : Continuous flow reactors improve yield (70–85%) and reduce side products like hydrolyzed acids .

Q. How is the structural integrity of Methyl 4-(2,4-difluorophenyl)butanoate validated experimentally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm the ester group (δ ~3.6 ppm for OCH₃) and fluorophenyl aromatic protons (δ ~6.8–7.2 ppm) .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and 1500–1600 cm⁻¹ (C-F stretching) .

- Mass Spectrometry : Molecular ion [M+H]⁺ matching the theoretical mass (e.g., m/z 228.2 for C₁₁H₁₁F₂O₂) .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer :

- Hydrolysis Risk : The ester group is prone to hydrolysis under basic or acidic conditions. Store in anhydrous environments at –20°C .

- Light Sensitivity : Fluorinated aromatic rings may degrade under UV light; use amber vials .

- Purity Monitoring : Regular HPLC analysis (C18 columns, acetonitrile/water gradient) to detect degradation products .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved for this compound?

- Methodological Answer :

- Dynamic Effects : Rotameric splitting in H NMR due to restricted rotation around the C–O bond of the ester. Use variable-temperature NMR (VT-NMR) to confirm .

- Isotopic Labeling : Introduce F-labeled analogs to clarify fluorine coupling patterns .

- Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of related fluorophenyl esters?

- Methodological Answer :

- Chiral Catalysts : Use Evans’ oxazolidinones or Sharpless epoxidation catalysts to control stereochemistry .

- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak® IA column) with hexane/isopropanol eluents to separate enantiomers .

- Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

Q. How do substituent variations (e.g., Cl vs. F) on the phenyl ring affect bioactivity in SAR studies?

- Methodological Answer :

- Comparative Assays : Test analogs (e.g., 2,4-dichloro vs. 2,4-difluoro derivatives) in enzyme inhibition assays (e.g., cytochrome P450). Fluorine’s electronegativity enhances binding to hydrophobic pockets .

- Data Table :

| Substituent | IC₅₀ (μM) | LogP |

|---|---|---|

| 2,4-F₂ | 0.45 | 2.8 |

| 2,4-Cl₂ | 1.20 | 3.5 |

| Higher lipophilicity (LogP) correlates with reduced solubility but increased membrane permeability . |

Q. What computational tools predict the metabolic pathways of Methyl 4-(2,4-difluorophenyl)butanoate?

- Methodological Answer :

- In Silico Models : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., ester hydrolysis to 4-(2,4-difluorophenyl)butanoic acid) .

- Docking Studies : Simulate interactions with carboxylesterases (CES1/CES2) using AutoDock Vina .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo bioactivity data?

- Methodological Answer :

- Pharmacokinetic Factors : Measure plasma protein binding (e.g., via equilibrium dialysis) and hepatic microsomal stability. Fluorophenyl esters often exhibit high plasma binding, reducing free drug concentrations .

- Metabolite Interference : Use LC-MS/MS to identify active metabolites (e.g., hydrolyzed acid forms) that may contribute to in vivo effects .

Experimental Design Considerations

Q. What controls are essential in cytotoxicity assays for fluorinated compounds?

- Methodological Answer :

- Solvent Controls : DMSO concentrations ≤0.1% to avoid cell membrane disruption .

- Fluorophore Interference : Avoid assays using fluorescent dyes (e.g., Alamar Blue) if the compound autofluoresces .

- Positive Controls : Include known cytotoxins (e.g., doxorubicin) to validate assay sensitivity .

Q. How to design a robust structure-activity relationship (SAR) study for this compound class?

- Methodological Answer :

- Scaffold Modularity : Synthesize derivatives with systematic substituent changes (e.g., -OCH₃, -CF₃, -NO₂) at the 2,4-positions .

- High-Throughput Screening : Use 96-well plate formats with automated liquid handling to test IC₅₀ against target enzymes .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.